molecular formula C14H21BrN4 B8397390 2-[4-(Piperidin-1-yl)piperidin-1-yl]-5-bromopyrimidine

2-[4-(Piperidin-1-yl)piperidin-1-yl]-5-bromopyrimidine

Cat. No. B8397390
M. Wt: 325.25 g/mol
InChI Key: NSCLGEYEMWTTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Piperidin-1-yl)piperidin-1-yl]-5-bromopyrimidine is a useful research compound. Its molecular formula is C14H21BrN4 and its molecular weight is 325.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(Piperidin-1-yl)piperidin-1-yl]-5-bromopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Piperidin-1-yl)piperidin-1-yl]-5-bromopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H21BrN4

Molecular Weight

325.25 g/mol

IUPAC Name

5-bromo-2-(4-piperidin-1-ylpiperidin-1-yl)pyrimidine

InChI

InChI=1S/C14H21BrN4/c15-12-10-16-14(17-11-12)19-8-4-13(5-9-19)18-6-2-1-3-7-18/h10-11,13H,1-9H2

InChI Key

NSCLGEYEMWTTLV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3=NC=C(C=N3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-(Piperidin-1-yl)piperidine (342 mg, 2.03 mmols) and cesium carbonate (764 mg, 2.34 mmols) were added to DMF solution (10 ml) of 2-chloro-5-bromopyrimidine (300 mg, 1.56 mmols), and stirred at room temperature for 16 hours. Water was added to the reaction mixture, which was then extracted with ethyl acetate. The organic layer was washed with saturated saline solution, dried with anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was purified through silica gel column chromatography (C-300, chloroform/methanol=100/3) to obtain the entitled compound (349 mg, 69%).
Quantity
342 mg
Type
reactant
Reaction Step One
Quantity
764 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.